molecular formula C13H12ClNO3 B11822099 5-(4-Chlorophenyl)-4-isopropylisoxazole-3-carboxylic acid

5-(4-Chlorophenyl)-4-isopropylisoxazole-3-carboxylic acid

Cat. No.: B11822099
M. Wt: 265.69 g/mol
InChI Key: BQYATLLRKCKOIW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-isopropylisoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-isopropylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method involves the reaction of 4-chlorobenzonitrile with propargyl alcohol in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-isopropylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Chlorophenyl)-4-isopropylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-propan-2-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H12ClNO3/c1-7(2)10-11(13(16)17)15-18-12(10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,16,17)

InChI Key

BQYATLLRKCKOIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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